Comparative In Vitro Tubulin Polymerization Inhibition: ABT-751 vs. Colchicine vs. Combretastatin A-4
In a standardized in vitro tubulin polymerization inhibition assay, ABT-751 exhibited an IC50 of 4.4 ± 0.1 μM. This value was approximately 1.6-fold higher than combretastatin A-4 (CA-4; IC50 = 2.8 ± 0.4 μM) and approximately 3.1-fold higher than colchicine (IC50 = 1.4 ± 0.1 μM) [1]. These data, derived from a direct head-to-head comparison under identical experimental conditions, demonstrate that ABT-751 has measurably lower biochemical potency at the level of purified tubulin polymerization than these two comparator colchicine-site binders [1].
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.4 ± 0.1 μM |
| Comparator Or Baseline | CA-4: 2.8 ± 0.4 μM; Colchicine: 1.4 ± 0.1 μM |
| Quantified Difference | ABT-751 is ~1.6-fold less potent than CA-4; ~3.1-fold less potent than colchicine |
| Conditions | In vitro tubulin polymerization assay; data represent mean ± SD of two independent experiments performed in triplicate |
Why This Matters
For assay development or mechanism-of-action studies requiring a colchicine-site binder with attenuated tubulin polymerization potency relative to CA-4 and colchicine, ABT-751 provides a defined, intermediate-strength reference compound.
- [1] PMC10342533. Table 3. Tubulin polymerization inhibition IC50 values for ABT-751, CA-4, and colchicine. Int J Mol Sci. 2023;24(14):11093. View Source
